![molecular formula C14H12ClN3S B2463653 2-(3-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine CAS No. 1206989-61-8](/img/structure/B2463653.png)
2-(3-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine
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Overview
Description
Pyrazolo[1,5-a]pyrazines are a class of heterocyclic compounds that have been the subject of significant research due to their potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazines often involves [3 + 2] cycloaddition reactions. For example, N-aminopyridines and β-nitrostyrenes can be used in a [3 + 2] cycloaddition to produce (hetero)aryl pyrazolo[1,5-a]pyridines . Another method involves the use of (E)-β-iodovinyl sulfones in a base-mediated [3 + 2]-cycloannulation strategy .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazines consists of a pyrazole ring fused with a pyrazine ring. The exact structure can vary depending on the substituents attached to the rings .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrazines can be quite diverse, depending on the specific compound and the reaction conditions. For instance, N-aminopyridines can react with β-nitrostyrenes in a [3 + 2] cycloaddition, followed by in situ denitration and oxidation . Another example is the base-mediated [3 + 2]-cycloannulation of (E)-β-iodovinyl sulfones with 1-aminopyridinium iodide .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Imidazo Pyrazines : The chemical synthesis of 1-functionalized imidazo pyrazolo pyrazines involves the reaction of 4-chloropyrazolo pyrazines with ethyl isocyanoacetate, leading to the formation of ethyl imidazo pyrazolo pyrazine-1-carboxylates. These compounds have potential for further chemical modifications and applications in chemical research (Tsizorik et al., 2018).
Synthesis of Pyrazolo Pyrazinone Derivatives : Novel pyrazolo pyrazin-4(5H)-one derivatives have been synthesized, offering potential for diverse applications in scientific research. These derivatives are created through reactions involving ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine (Zhang et al., 2008).
Biological and Medicinal Research
Anticancer Potential : Some derivatives of pyrazolo pyrazin-4(5H)-one exhibit significant inhibitory effects on A549 lung cancer cells, suggesting their potential use in anticancer research (Zhang et al., 2008).
Pyrazolo-Triazole Synthesis and Biological Activity : The synthesis of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines, and their potential biological activity, including potential fungistatic and fungicidal effects, opens avenues for further biological and pharmacological studies (Fedotov & Hotsulia, 2022).
Chemical Reactivity and Applications
Chemical Reactivity and Anti-tubercular Activity : Pyrazine and condensed oxadiazole derivatives have been studied for their chemical reactivity and potential anti-tubercular activity, highlighting their applications in medicinal chemistry (Al-Tamimi et al., 2018).
Synthesis of Pyrazolo Pyrazin-4-ylacetonitriles : The creation of pyrazolo pyrazin-4-ylacetonitriles, which are used to obtain derivatives of a new pyrazolo pyrazine system, showcases the versatility of these compounds in chemical synthesis and potential applications in various scientific fields (Tsizorik et al., 2019).
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)-4-ethylsulfanylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S/c1-2-19-14-13-9-12(17-18(13)7-6-16-14)10-4-3-5-11(15)8-10/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBJKJCUZHUNHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CN2C1=CC(=N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine |
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